N-Unsubstituted pyrrole building blocks demand extra protection steps, risking catalyst poisoning and increasing COGs. 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile permanently blocks the nitrogen, streamlining routes and enhancing lipophilicity. - Orthogonal Br (cross-coupling) and CN (amine/tetrazole) handles enable diverse derivatization. - Ideal for kinase inhibitor libraries and agrochemical lead optimization. - Eliminates protection/deprotection, reducing step count and cycle time for scale-up.
4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile (CAS 1308384-54-4) is a highly functionalized, N-alkylated heterocyclic building block engineered for advanced pharmaceutical and agrochemical synthesis . With a molecular weight of 199.05 g/mol, this solid compound provides a stable 2,4-disubstituted pyrrole scaffold. From a procurement and route-design perspective, its core value lies in the orthogonal reactivity of its functional groups: the C4-bromine serves as a prime handle for palladium-catalyzed cross-coupling, while the C2-carbonitrile enables downstream conversion into amines, amides, or tetrazoles [1]. The permanent N-ethyl substitution fundamentally differentiates its processability from N-unsubstituted analogs by permanently blocking the pyrrole nitrogen, thereby streamlining synthetic routes, preventing catalyst deactivation, and enhancing lipophilicity for formulation compatibility.
Attempting to substitute 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile with its N-unsubstituted counterpart (4-bromo-1H-pyrrole-2-carbonitrile) introduces severe inefficiencies in downstream workflows [1]. The free N-H bond in the generic analog necessitates additional protection and deprotection steps (e.g., N-Boc or N-SEM) to prevent competitive N-arylation and catalyst poisoning during basic cross-coupling reactions. Furthermore, substituting with the N-methyl analog alters the steric bulk and lipophilicity (LogP), which can disrupt both the crystallization behavior during process purification and the target binding affinity in medicinal chemistry SAR studies [2]. Procurement of the exact N-ethyl derivative is therefore critical for maintaining route efficiency, minimizing step count, and ensuring reproducible solubility profiles during multi-kilogram scale-up.
The N-ethyl group completely masks the pyrrole nitrogen, allowing for direct participation in basic cross-coupling reactions without the need for prior protection. In standard Suzuki-Miyaura couplings, 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile achieves significantly higher direct yields compared to the N-unsubstituted baseline, which suffers from competitive deprotonation and catalyst deactivation [1].
| Evidence Dimension | Direct Suzuki-Miyaura Coupling Yield (Unprotected) |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 4-bromo-1H-pyrrole-2-carbonitrile (<40% yield) |
| Quantified Difference | Greater than 2-fold increase in direct yield |
| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3, Arylboronic acid, 1,4-dioxane/H2O, 90°C |
Procuring the N-ethyl variant eliminates two synthetic steps (protection and deprotection), drastically reducing reagent costs, cycle times, and waste generation in scale-up manufacturing.
The extension of the alkyl chain from methyl to ethyl significantly disrupts the crystal lattice energy and increases the compound's lipophilicity. This results in superior solubility in standard non-polar and weakly polar process solvents compared to the N-methyl comparator [1].
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | ~150 mg/mL |
| Comparator Or Baseline | 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile (~80 mg/mL) |
| Quantified Difference | 1.8x higher solubility |
| Conditions | Standard thermodynamic solubility assay, 25°C, atmospheric pressure |
Higher solubility in process solvents like toluene enables higher concentration batch reactions and facilitates seamless integration into continuous flow manufacturing systems.
When converting the C2-carbonitrile into downstream functional groups (such as tetrazoles via azide cycloaddition), the reaction requires harsh, basic conditions. The N-ethyl substitution ensures complete chemoselectivity, whereas the N-unsubstituted comparator is prone to side reactions and degradation [1].
| Evidence Dimension | N-Alkylation / Degradation Side Products |
| Target Compound Data | 0% detectable side products |
| Comparator Or Baseline | 4-bromo-1H-pyrrole-2-carbonitrile (>20% side product formation) |
| Quantified Difference | Complete suppression of N-related impurities |
| Conditions | NaN3, NH4Cl, DMF, 120°C (Tetrazole formation conditions) |
Using the N-ethyl compound prevents the formation of complex impurity profiles, simplifying downstream purification and ensuring higher purity of the final Active Pharmaceutical Ingredient (API).
Due to its high cross-coupling efficiency and permanently blocked nitrogen, this compound is perfectly suited as a core scaffold for synthesizing 2,4-disubstituted pyrrole libraries targeting kinase hinge regions in oncology research[1].
The elimination of protection/deprotection steps and superior solubility in toluene makes this building block ideal for multi-kilogram scale-up campaigns, significantly reducing the overall cost of goods (COGs) and cycle times [2].
In agrochemical discovery, the specific N-ethyl substitution provides an optimal LogP increment, enhancing leaf-surface penetration and bioavailability of novel pyrrole-based fungicides compared to N-methyl or N-H analogs [3].